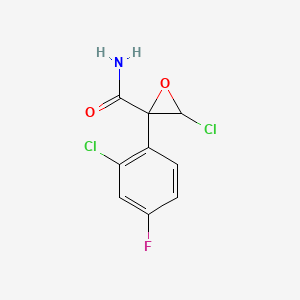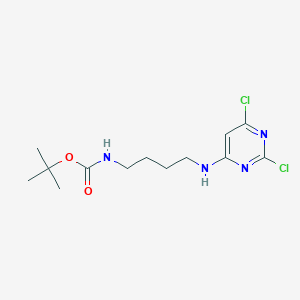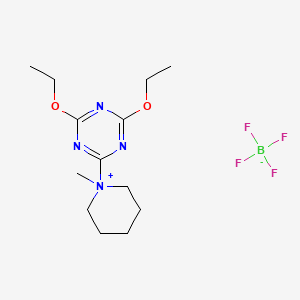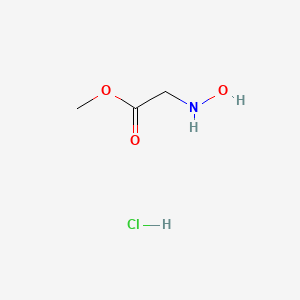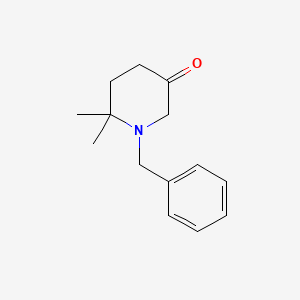
1-Benzyl-6,6-dimethylpiperidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-6,6-dimethylpiperidin-3-one is an organic compound with the molecular formula C14H19NO It is a piperidinone derivative, characterized by a benzyl group attached to the nitrogen atom and two methyl groups at the 6-position of the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-6,6-dimethylpiperidin-3-one can be synthesized through several synthetic routes. One common method involves the alkylation of 3,3-dimethylpiperidin-4-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions: 1-Benzyl-6,6-dimethylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl bromide, potassium carbonate.
Major Products:
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidinones.
科学的研究の応用
1-Benzyl-6,6-dimethylpiperidin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 1-Benzyl-6,6-dimethylpiperidin-3-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
- 1-Benzyl-3,3-dimethylpiperidin-4-one
- 1-Benzyl-4,6-dimethylpiperidin-3-one
- 1-Benzyl-2,6-dimethylpiperidin-4-one
Comparison: 1-Benzyl-6,6-dimethylpiperidin-3-one is unique due to the specific positioning of its methyl groups at the 6-position, which may confer distinct chemical and biological properties compared to its analogs. This structural uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research and development.
特性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC名 |
1-benzyl-6,6-dimethylpiperidin-3-one |
InChI |
InChI=1S/C14H19NO/c1-14(2)9-8-13(16)11-15(14)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
InChIキー |
ZCLWQJUTMMEQIX-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=O)CN1CC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


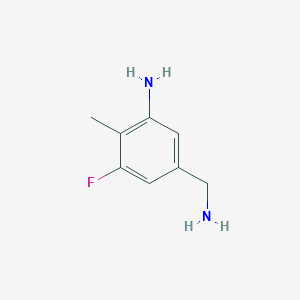
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B12849224.png)
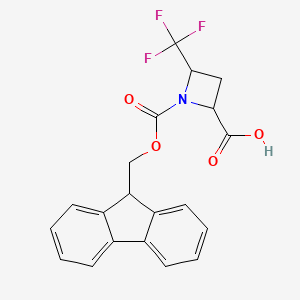
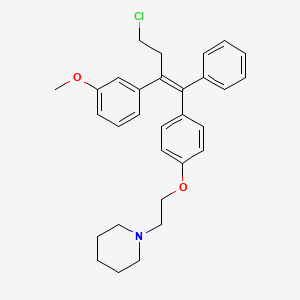
![6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849245.png)


![4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid](/img/structure/B12849266.png)
![4-(Benzyloxy)-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849267.png)
